DGAT1 and DGAT2 Isozyme Inhibitory Potency: Amidepsine C as the Weakest Congener in Direct Head-to-Head Comparison
In a direct head-to-head evaluation using recombinant human DGAT1 and DGAT2 expressed in Saccharomyces cerevisiae microsomes, Amidepsine C exhibited IC50 values of 200 μM against DGAT1 and >200 μM against DGAT2, making it the least potent among all four amidepsine congeners tested [1]. By comparison, Amidepsine D showed IC50 values of 20 μM (DGAT1) and 30 μM (DGAT2), Amidepsine B showed 30 μM (DGAT1) and 60 μM (DGAT2), and Amidepsine A showed 40 μM (DGAT1) and 70 μM (DGAT2) [1]. The 10-fold potency gap between Amidepsine C (200 μM) and Amidepsine D (20 μM) against DGAT1 represents the largest intra-class differential, establishing Amidepsine C as the definitive low-potency reference standard within the amidepsine family.
| Evidence Dimension | IC50 against recombinant human DGAT1 and DGAT2 isozymes (μM) |
|---|---|
| Target Compound Data | Amidepsine C: DGAT1 IC50 = 200 μM; DGAT2 IC50 = >200 μM |
| Comparator Or Baseline | Amidepsine A: DGAT1=40, DGAT2=70 μM; Amidepsine B: DGAT1=30, DGAT2=60 μM; Amidepsine D: DGAT1=20, DGAT2=30 μM; Xanthohumol: DGAT1=40, DGAT2=40 μM |
| Quantified Difference | Amidepsine C is 10-fold less potent than Amidepsine D against DGAT1 (200 vs 20 μM), 5-fold less potent than Amidepsine A (200 vs 40 μM), and 6.7-fold less potent than Amidepsine B (200 vs 30 μM). Against DGAT2, Amidepsine C (>200 μM) is >6.7-fold weaker than Amidepsine D (30 μM). |
| Conditions | Microsomal fractions from DGAT1- and DGAT2-expressing S. cerevisiae; assay: 175 mM Tris-HCl (pH 8.0), 50-75 μg microsomal protein, [1-14C]palmitoyl-CoA (30 μM), 150 μM 1,2-dioleoyl-sn-glycerol, 8 mM MgCl2, 23°C, 15 min incubation; inhibitors dissolved in methanol. |
Why This Matters
Amidepsine C uniquely provides a >10-fold weaker DGAT1 inhibitory signal than the most potent congener (D), enabling its use as a low-activity reference compound for establishing assay windows, validating concentration-response dynamic range, and serving as a negative-control scaffold in DGAT inhibitor screening cascades.
- [1] Inokoshi J, Kawamoto K, Takagi Y, Matsuhama M, Omura S, Tomoda H. Expression of two human acyl-CoA:diacylglycerol acyltransferase isozymes in yeast and selectivity of microbial inhibitors toward the isozymes. J Antibiot (Tokyo). 2009 Jan;62(1):51-4. doi: 10.1038/ja.2008.5. PMID: 19132064. View Source
